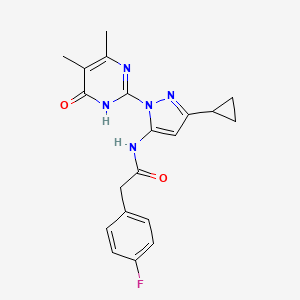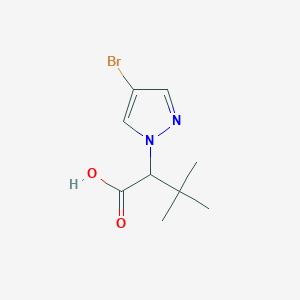
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H20FN5O2 and its molecular weight is 381.411. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Imaging Applications
One significant application of compounds similar to N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide is in the field of imaging, particularly using positron emission tomography (PET). For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to this compound, has been reported as selective ligands for the translocator protein (18 kDa), which is recognized as an early biomarker for neuroinflammatory processes. These compounds, including fluoroalkyl- and fluoroalkynyl- analogues, displayed subnanomolar affinity for the translocator protein and were used to investigate brain uptake and local accumulation in neuroinflammation models, highlighting their potential as in vivo PET-radiotracers (Damont et al., 2015).
Neuroinflammation Studies
In neuroinflammation studies, compounds such as N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide can be utilized to investigate the role of the translocator protein (18 kDa) in various neurodegenerative disorders. For example, fluorine-18 labeled compounds binding to the 18-kDa translocator protein (TSPO) have been developed for quantification of binding in healthy subjects and Alzheimer's disease (AD) patients, providing insights into the role of TSPO in AD and the potential for these compounds in diagnostic imaging (Golla et al., 2015).
Antimicrobial Activity
The structural framework of N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide lends itself to modifications that can result in compounds with antimicrobial properties. For instance, certain derivatives incorporating the antipyrine moiety have been synthesized and evaluated for antimicrobial agents, indicating the potential for these compounds in developing new antimicrobial drugs (Bondock et al., 2008).
Wirkmechanismus
Pyrazolines
are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . Pyrazolines and their derivatives have confirmed biological as well as pharmacological activities . They have been reported to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-11-12(2)22-20(24-19(11)28)26-17(10-16(25-26)14-5-6-14)23-18(27)9-13-3-7-15(21)8-4-13/h3-4,7-8,10,14H,5-6,9H2,1-2H3,(H,23,27)(H,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOMKDKHPPCTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2977935.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2977938.png)
![1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride](/img/structure/B2977939.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2977940.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-tosyl-1H-pyrrol-2(5H)-one](/img/structure/B2977942.png)

![5-Ethyl-2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2977945.png)


![1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2977948.png)
![Methyl 2-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]oxybenzoate](/img/structure/B2977949.png)
![(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-ol](/img/structure/B2977953.png)
![5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2977954.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2977958.png)